JBJ-02-112-05

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

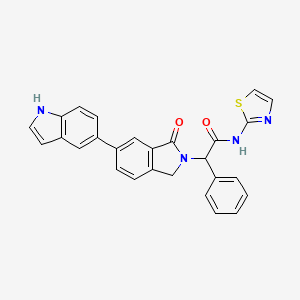

C27H20N4O2S |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C27H20N4O2S/c32-25(30-27-29-12-13-34-27)24(17-4-2-1-3-5-17)31-16-21-7-6-19(15-22(21)26(31)33)18-8-9-23-20(14-18)10-11-28-23/h1-15,24,28H,16H2,(H,29,30,32) |

InChI Key |

GRSCCESMUDSCTN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)C3=CC4=C(C=C3)NC=C4)C(=O)N1C(C5=CC=CC=C5)C(=O)NC6=NC=CS6 |

Origin of Product |

United States |

Foundational & Exploratory

The Allosteric EGFR Inhibitor JBJ-02-112-05: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBJ-02-112-05 is a potent and orally bioavailable allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating significant selectivity for mutant forms of the receptor implicated in non-small cell lung cancer (NSCLC). This document provides a detailed examination of the mechanism of action of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the targeted signaling pathways. This technical guide is intended for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action

This compound functions as a mutant-selective, allosteric inhibitor of EGFR.[1] Unlike traditional ATP-competitive inhibitors that bind to the kinase's active site, this compound binds to a distinct, allosteric site on the EGFR protein. This binding event induces a conformational change that locks the kinase in an inactive state, thereby preventing its phosphorylation and the subsequent activation of downstream signaling cascades.[2] Its primary target is the double mutant EGFRL858R/T790M, a common resistance mutation that emerges in response to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[1][3] By inhibiting the phosphorylation of EGFR, this compound effectively blocks the pro-survival and proliferative signals mediated by the receptor, notably the AKT and ERK1/2 pathways.[1][2][4]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Inhibitory Activity of this compound in Ba/F3 Cells [1][4]

| EGFR Genotype | IC50 (µM) |

| Wildtype | 9.29 |

| L858R | 8.35 |

| L858R/T790M | 8.53 |

| L858R/T790M/C797S | 2.13 |

Table 2: Biochemical Potency of this compound [2]

| EGFR Mutant | IC50 (nM) |

| L858R/T790M | 15 |

Table 3: Pharmacokinetic Properties of this compound [1][4]

| Administration Route | Dose | Half-life (t1/2) | Cmax |

| Intravenous (i.v.) | 3 mg/kg | 3 hours | 13.7 µM |

| Oral | 5 mg/kg | 16.4 hours | 1.31 µM |

Signaling Pathway

This compound inhibits the EGFR signaling pathway, which plays a critical role in cell proliferation and survival. The diagram below illustrates the canonical EGFR pathway and the point of inhibition by this compound.

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of this compound.

Cell-Based Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR mutations.

Methodology:

-

Ba/F3 cells, a murine pro-B cell line, were stably transfected with plasmids encoding either wildtype EGFR or various mutant forms (L858R, L858R/T790M, L858R/T790M/C797S).[2]

-

Transfected cells were seeded in 96-well plates in appropriate growth medium.

-

Cells were treated with increasing concentrations of this compound.[2]

-

After a defined incubation period (typically 72 hours), cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for cell-based proliferation assay.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins, AKT and ERK1/2.

Methodology:

-

Ba/F3 cells expressing mutant EGFR were treated with various concentrations of this compound for a specified time.[2]

-

Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay.

-

Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy Studies

Objective: To evaluate the in vivo activity of this compound in a relevant animal model.

Methodology:

-

Genetically engineered mice expressing the EGFRL858R/T790M/C797S mutation were used.[2][4]

-

Mice were treated with this compound at a dose of 100 mg/kg via oral gavage, once daily for 3 days.[2][4]

-

Tumor tissues were harvested at a specified time point after the final dose (e.g., 3 hours).[2]

-

The levels of p-EGFR and downstream signaling proteins in the tumor lysates were analyzed by Western blotting to confirm target engagement and pathway inhibition.[2]

Caption: Workflow for in vivo efficacy study.

Conclusion

This compound is a promising mutant-selective allosteric EGFR inhibitor with demonstrated in vitro and in vivo activity against clinically relevant EGFR mutations. Its mechanism of action, centered on the allosteric inhibition of EGFR phosphorylation and subsequent blockade of the AKT and ERK1/2 signaling pathways, offers a potential therapeutic strategy for overcoming resistance to current EGFR-targeted therapies. The data and protocols presented in this guide provide a comprehensive technical foundation for further research and development of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Allosteric Advantage: A Technical Guide to JBJ-02-112-05, a Mutant-Selective EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JBJ-02-112-05, a potent and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). Designed for researchers and drug development professionals, this document details the compound's mechanism of action, quantitative biochemical and cellular data, and comprehensive experimental protocols for its evaluation.

Introduction: Overcoming Resistance in EGFR-Mutant Cancers

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in non-small cell lung cancer (NSCLC) and other malignancies. While ATP-competitive EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical efficacy, the emergence of resistance mutations, such as T790M and C797S, limits their long-term effectiveness. Allosteric inhibitors, which bind to a site distinct from the highly conserved ATP-binding pocket, offer a promising strategy to overcome this challenge. This compound is a mutant-selective allosteric inhibitor developed to address the limitations of conventional EGFR TKIs.

Mechanism of Allosteric Inhibition by this compound

Unlike traditional TKIs that compete with ATP for binding to the EGFR kinase domain, this compound binds to a distinct allosteric pocket. This binding induces a conformational change in the EGFR protein, thereby inhibiting its kinase activity and downstream signaling pathways. This allosteric mechanism allows this compound to be effective against EGFR mutations that confer resistance to ATP-competitive inhibitors.

An In-Depth Technical Guide to JBJ-02-112-05: Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBJ-02-112-05 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] Developed as an analogue of the earlier EGFR inhibitor EAI001, this compound demonstrates significant promise in targeting specific mutations in EGFR that confer resistance to other cancer therapies. This technical guide provides a comprehensive overview of the chemical structure, synthetic strategy, mechanism of action, and biological activity of this compound, supported by quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with a distinct isoindolinone core. A 5-indole substituent is appended to this core, a key modification from its parent compound, EAI001.[3]

| Property | Value |

| Molecular Formula | C₂₇H₂₀N₄O₂S |

| Molecular Weight | 464.54 g/mol |

| CAS Number | 2748162-29-8 |

| SMILES | O=C(NC1=NC=CS1)C(N2C(C(C=C(C3=CC(C=CN4)=C4C=C3)C=C5)=C5C2)=O)C6=CC=CC=C6 |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, it is described as a structural analogue of EAI001. The synthesis involved an iterative process of creating analogues of EAI001 and evaluating their efficacy.[3] The key structural modification in this compound is the functionalization of the isoindolinone moiety at carbon 6 with a 5-indole substituent.[3] This suggests a synthetic route starting from a suitable isoindolinone precursor, followed by the coupling of the 5-indole group. The development of similar allosteric EGFR inhibitors has also been a focus of medicinal chemistry efforts.

Mechanism of Action

This compound functions as a mutant-selective allosteric inhibitor of EGFR. Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding site of the kinase domain, allosteric inhibitors bind to a different, less conserved site. This distinct binding mode allows for greater selectivity towards mutant forms of the enzyme over the wild-type.

This compound has been shown to inhibit the phosphorylation of EGFR and, consequently, the downstream signaling pathways that are critical for cell proliferation and survival, namely the AKT and ERK1/2 pathways.[1][2] By inhibiting these pathways in cancer cells harboring specific EGFR mutations, this compound can suppress tumor growth.

Figure 1: Simplified signaling pathway of mutant EGFR and the inhibitory effect of this compound.

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various in vitro and in vivo models.

In Vitro Efficacy

This compound demonstrates potent and selective inhibition of mutant EGFR, particularly the L858R/T790M double mutant.

| Target | IC₅₀ |

| EGFR L858R/T790M (biochemical assay) | 15 nM |

| Wild-type EGFR (in Ba/F3 cells) | 9.29 µM |

| EGFR L858R (in Ba/F3 cells) | 8.35 µM |

| EGFR L858R/T790M (in Ba/F3 cells) | 8.53 µM |

| EGFR L858R/T790M/C797S (in Ba/F3 cells) | 2.13 µM |

Data sourced from MedChemExpress and related publications.[2]

In Vivo Efficacy

In vivo studies using a genetically engineered mouse model with EGFR L858R/T790M/C797S mutations showed that daily oral administration of this compound at a dose of 100 mg/kg inhibited the phosphorylation of EGFR and its downstream signaling pathways.[2]

Pharmacokinetics

Pharmacokinetic studies in mice revealed the following parameters for this compound:

| Administration Route | Dose | Half-life (t₁/₂) | Cₘₐₓ |

| Intravenous (i.v.) | 3 mg/kg | 3.0 hours | 13.7 µM |

| Oral | 5 mg/kg | 16.4 hours | 1.31 µM |

Data sourced from MedChemExpress.[2]

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize this compound.

In Vitro EGFR Kinase Inhibition Assay

The biochemical potency of this compound against mutant EGFR was determined using a Homogeneous Time-Resolved Fluorescence (HTRF)-based assay. This assay measures the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor. The fractional activity relative to a DMSO control is then used to calculate the IC₅₀ value.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed in Ba/F3 cells stably transfected with various EGFR mutations. The cells were treated with increasing concentrations of the inhibitor for a defined period, and cell viability was measured using a suitable method, such as the MTS assay. The IC₅₀ values were then determined from the dose-response curves.

Western Blotting for Phospho-protein Analysis

To evaluate the effect of this compound on EGFR signaling, Western blotting was performed. Cells or tumor tissues were treated with the inhibitor, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of EGFR, AKT, and ERK1/2. The protein bands were then visualized to assess the level of protein phosphorylation.

Figure 2: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a promising mutant-selective allosteric EGFR inhibitor with demonstrated in vitro and in vivo activity against clinically relevant EGFR mutations. Its unique mechanism of action offers a potential therapeutic strategy to overcome resistance to existing EGFR-targeted therapies. Further research and development of this and similar compounds may lead to novel treatments for non-small cell lung cancer and other malignancies driven by EGFR mutations.

References

Target Validation of JBJ-02-112-05 in Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of targeted therapies against activating mutations in the epidermal growth factor receptor (EGFR). However, the emergence of resistance mutations, such as T790M and C797S, to existing tyrosine kinase inhibitors (TKIs) necessitates the exploration of novel therapeutic strategies. Allosteric inhibitors, which bind to a site distinct from the ATP-binding pocket, offer a promising approach to overcome this resistance. This technical guide focuses on the preclinical validation of JBJ-02-112-05, a mutant-selective, allosteric EGFR inhibitor.

Core Principles of Allosteric EGFR Inhibition

Activating mutations in EGFR, predominantly exon 19 deletions and the L858R point mutation, lead to constitutive activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, driving tumor proliferation and survival.[1][2] While early-generation TKIs are effective against these primary mutations, the acquisition of the T790M "gatekeeper" mutation diminishes their efficacy.[1][2] Third-generation inhibitors like osimertinib were designed to target T790M-mutant EGFR but are susceptible to resistance mechanisms, most notably the C797S mutation.[3]

Allosteric inhibitors like this compound represent a distinct class of EGFR inhibitors. By binding to a pocket remote from the ATP-binding site, they can inhibit EGFR activity through a different mechanism, potentially circumventing resistance conferred by mutations at the ATP-binding site.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) |

| EGFR L858R/T790M | HTRF-based kinase assay | 15 |

Data sourced from in vitro biochemical assays.[3][4][5][6]

Table 2: In Vitro Cell-Based Activity of this compound

| Cell Line | EGFR Mutation Status | Assay Type | IC50 (µM) |

| Ba/F3 | Wild-type | Cell Viability | 9.29 |

| Ba/F3 | L858R | Cell Viability | 8.35 |

| Ba/F3 | L858R/T790M | Cell Viability | 8.53 |

| Ba/F3 | L858R/T790M/C797S | Cell Viability | 2.13 |

Data from Ba/F3 cells stably transfected with EGFR mutations.[5]

Table 3: In Vivo Pharmacodynamic and Efficacy Data for this compound

| Animal Model | Treatment | Dosing | Outcome |

| EGFR L858R/T790M/C797S GEM Mice | This compound | 100 mg/kg, once daily, oral gavage | Inhibition of EGFR, AKT, and ERK1/2 phosphorylation |

| EGFR L858R/T790M/C797S GEM Mice | This compound | 100 mg/kg | Ineffective in inhibiting tumor growth; similar to vehicle control |

GEM: Genetically Engineered Mouse Model.[3][4]

Signaling Pathway and Mechanism of Action

This compound functions as an allosteric inhibitor of EGFR. It binds to a pocket on the EGFR kinase domain that is distinct from the ATP-binding site. This binding event induces a conformational change in the receptor, leading to the inhibition of its kinase activity. Consequently, the autophosphorylation of EGFR is blocked, which in turn prevents the activation of downstream pro-survival signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. By inhibiting these pathways, this compound can suppress tumor cell proliferation and survival.

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assay (HTRF-based)

-

Objective: To determine the biochemical potency (IC50) of this compound against mutant EGFR.

-

Materials: Recombinant EGFR L858R/T790M kinase, ATP, substrate peptide, HTRF detection reagents, this compound.

-

Procedure:

-

The EGFR L858R/T790M enzyme is incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of ATP and a biotinylated substrate peptide.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and HTRF detection reagents (europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665) are added.

-

After incubation, the HTRF signal is read on a compatible plate reader.

-

The IC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor required to inhibit 50% of the kinase activity.[3]

-

Cell Viability Assay

-

Objective: To assess the effect of this compound on the proliferation of EGFR-mutant cells.

-

Cell Lines: Ba/F3 cells engineered to express wild-type EGFR or various EGFR mutations (L858R, L858R/T790M, L858R/T790M/C797S).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of this compound.

-

After a 72-hour incubation period, a cell viability reagent (e.g., CellTiter-Glo) is added to each well.

-

The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.

-

The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[3][5]

-

Western Blotting for Phospho-protein Analysis

-

Objective: To evaluate the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.

-

Procedure:

-

EGFR-mutant cells are treated with different concentrations of this compound for a specified duration.

-

For in vivo studies, tumor tissues from treated mice are harvested and lysed.[3]

-

Cell or tissue lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total EGFR, AKT, and ERK1/2.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][4]

-

Figure 2: General workflow for Western blotting analysis.

In Vivo Efficacy Studies in Genetically Engineered Mouse Models (GEMMs)

-

Objective: To assess the anti-tumor efficacy of this compound in a relevant in vivo model of NSCLC.

-

Animal Model: Genetically engineered mice harboring EGFR L858R/T790M/C797S mutations that develop lung tumors.

-

Procedure:

-

Tumor formation in the mice is monitored.

-

Once tumors are established, the mice are randomized into treatment groups (vehicle control and this compound).

-

This compound is administered orally at a dose of 100 mg/kg once daily.[3]

-

Tumor volume is monitored over time, often using imaging techniques like MRI.

-

At the end of the study, the mice are euthanized, and tumors are collected for pharmacodynamic analysis (e.g., Western blotting).[3][4]

-

Discussion and Future Directions

The preclinical data for this compound demonstrate its activity as a mutant-selective allosteric inhibitor of EGFR. It exhibits biochemical potency against the L858R/T790M mutant form of EGFR and can inhibit the phosphorylation of EGFR and its downstream signaling proteins in cellular and in vivo models.[3][4][5]

However, in vivo efficacy studies revealed that this compound, at the tested dose, was not effective in suppressing tumor growth in a challenging triple-mutant (L858R/T790M/C797S) EGFR-driven NSCLC mouse model.[3] This was in contrast to a more optimized compound from the same chemical series, JBJ-04-125-02, which showed significant anti-tumor activity.[3]

While this compound itself may not have progressed to clinical development, its characterization provides valuable insights into the structure-activity relationship of allosteric EGFR inhibitors. The data underscores the importance of further optimization to enhance in vivo potency and pharmacokinetic properties for this class of compounds. Future research in this area will likely focus on developing allosteric inhibitors with improved efficacy, both as single agents and in combination with other targeted therapies, to address the ongoing challenge of acquired resistance in EGFR-mutant NSCLC.

References

- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular pathways, resistance mechanisms and targeted interventions in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancerdiscovery.aacrjournals.org [cancerdiscovery.aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Allosteric Binding of JBJ-02-112-05 on EGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of JBJ-02-112-05, a potent and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details the inhibitor's binding site, mechanism of action, and relevant signaling pathways, supported by quantitative data and detailed experimental protocols.

Introduction to this compound and Allosteric EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC). While ATP-competitive EGFR inhibitors have shown clinical efficacy, the emergence of resistance mutations, such as T790M and C797S, necessitates the development of novel therapeutic strategies.

Allosteric inhibitors, which bind to a site on the kinase domain distinct from the ATP-binding pocket, offer a promising approach to overcome this resistance. This compound is an early-generation, potent, and mutant-selective allosteric inhibitor of EGFR. It was developed as part of a chemical optimization effort that led to more advanced compounds like JBJ-04-125-02.[1] Understanding the binding and mechanism of this compound provides valuable insights into the principles of allosteric EGFR inhibition.

Binding Site and Mechanism of Action

This compound functions as a non-ATP competitive inhibitor, binding to a unique allosteric pocket on the EGFR kinase domain.[1][2][3] This site is created by the outward displacement of the αC-helix, a conformation favored by the L858R activating mutation.[2][4] By binding to this allosteric site, this compound stabilizes an inactive conformation of the EGFR kinase, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways.

While a crystal structure of this compound in complex with EGFR is not publicly available, its close chemical relationship and similar mechanism to its successor, JBJ-04-125-02, allow for a strong inference of its binding mode. The crystal structure of EGFR (T790M/V948R) bound to JBJ-04-125-02 reveals that the allosteric site is located adjacent to the ATP-binding pocket.[1] The binding of these allosteric inhibitors is not impeded by mutations at the C797 residue, which is a common mechanism of resistance to third-generation covalent ATP-competitive inhibitors like osimertinib.[1]

The proposed mechanism of action for this compound involves:

-

Selective Binding: Preferential binding to mutant forms of EGFR (e.g., L858R/T790M).

-

Allosteric Inhibition: Occupying a pocket distinct from the ATP-binding site.

-

Conformational Stabilization: Locking the kinase in an inactive state.

-

Signal Blockade: Preventing autophosphorylation and the activation of downstream pro-survival pathways.

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.

| Inhibitor | Target | Assay Type | IC50 | Reference |

| This compound | EGFRL858R/T790M | HTRF Kinase Assay | 15 nM | [1][3] |

Table 1: Biochemical Inhibitory Activity of this compound

| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |

| Ba/F3 | Wild-Type EGFR | 9.29 | [3] |

| Ba/F3 | EGFRL858R | 8.35 | [3] |

| Ba/F3 | EGFRL858R/T790M | 8.53 | [3] |

| Ba/F3 | EGFRL858R/T790M/C797S | 2.13 | [3] |

Table 2: Cellular Proliferation Inhibitory Activity of this compound in Engineered Ba/F3 Cells

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro EGFR Kinase Assay (HTRF)

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the EGFR kinase.

-

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to detect the phosphorylation of a biotinylated peptide substrate by the EGFR kinase domain. A europium cryptate-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of both conjugates brings the donor (europium cryptate) and acceptor (XL665) into close proximity, resulting in a FRET signal.

-

Materials:

-

Recombinant EGFR kinase domain (e.g., L858R/T790M)

-

Biotinylated TK substrate peptide

-

ATP

-

This compound (or other inhibitors)

-

HTRF Kinase Buffer

-

Anti-phosphotyrosine antibody labeled with Europium cryptate

-

Streptavidin-XL665

-

Low-volume 384-well plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add the EGFR enzyme, the biotinylated substrate, and the inhibitor solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the detection reagents (anti-phosphotyrosine-Europium and Streptavidin-XL665) in a buffer containing EDTA.

-

Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and plot the fractional activity against the inhibitor concentration to determine the IC50 value.

-

Ba/F3 Cell Proliferation Assay

This assay assesses the effect of an inhibitor on the proliferation of engineered Ba/F3 cells that are dependent on the activity of a specific EGFR mutant for their survival.

-

Principle: Ba/F3 cells, a murine pro-B cell line, are dependent on IL-3 for survival. When stably transfected with a constitutively active kinase like a mutant EGFR, they become IL-3 independent. The inhibition of the EGFR kinase activity by a compound like this compound will lead to a decrease in cell proliferation and viability, which can be measured using a reagent like CellTiter-Glo.

-

Materials:

-

Ba/F3 cells stably expressing the EGFR mutant of interest (e.g., L858R/T790M/C797S)

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (or other inhibitors)

-

96-well cell culture plates

-

CellTiter-Glo Luminescent Cell Viability Assay reagent

-

Luminometer

-

-

Procedure:

-

Seed the Ba/F3-EGFR mutant cells in a 96-well plate in IL-3-free medium.

-

Prepare a serial dilution of this compound in the culture medium.

-

Add the inhibitor dilutions to the cells and incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo reagent to room temperature.

-

Add CellTiter-Glo reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Plot the cell viability against the inhibitor concentration to determine the IC50 value.

-

Western Blotting for EGFR Pathway Inhibition

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins (AKT, ERK1/2) in cells treated with an inhibitor.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the proteins of interest. A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection.

-

Materials:

-

Cells expressing the target EGFR mutant

-

This compound (or other inhibitors)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK1/2, anti-ERK1/2)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Chemiluminescence detection system

-

-

Procedure:

-

Culture cells and treat with increasing concentrations of this compound for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Visualizations

EGFR Signaling Pathway and Inhibition

References

- 1. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric inhibition of drug resistant forms of EGFR L858R mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Potent and Noncovalent Reversible EGFR Kinase Inhibitors of EGFRL858R/T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Selectivity of JBJ-02-112-05 for EGFR L858R/T790M

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of resistance to first- and second-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) is a significant clinical challenge. The T790M "gatekeeper" mutation, often acquired in conjunction with an activating mutation such as L858R, is a primary mechanism of this resistance. JBJ-02-112-05 is a potent, orally active, allosteric inhibitor designed to selectively target mutant forms of EGFR, including the double mutant L858R/T790M. This document provides a comprehensive technical overview of the selectivity of this compound, detailing its biochemical and cellular activity, the experimental protocols used for its characterization, and the relevant signaling pathways.

Quantitative Data Summary

The selectivity of this compound has been evaluated through both biochemical and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: Biochemical Potency of this compound

| Target | IC₅₀ (nM) | Assay Type | Reference |

| EGFR L858R/T790M | 15 | HTRF-based kinase assay |

Table 2: Cellular Activity of this compound in Ba/F3 Cells

| EGFR Genotype | IC₅₀ (µM) | Assay Type | Reference |

| Wild-type (WT) | 9.29 | Cell Proliferation Assay | |

| L858R | 8.35 | Cell Proliferation Assay | |

| L858R/T790M | 8.53 | Cell Proliferation Assay | |

| L858R/T790M/C797S | 2.13 | Cell Proliferation Assay |

Note: The IC₅₀ values in Ba/F3 cells reflect the concentration required to inhibit cell proliferation, which is dependent on the activity of the expressed EGFR mutant.

Signaling Pathways

The EGFR L858R/T790M mutant promotes cancer cell survival and proliferation through the activation of downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways. This compound, as an allosteric inhibitor, prevents the conformational changes required for kinase activation, thereby inhibiting the phosphorylation of EGFR and the subsequent activation of these critical signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for characterizing EGFR inhibitors.

Biochemical Kinase Assay (HTRF)

This assay measures the direct inhibitory effect of this compound on the kinase activity of purified EGFR L858R/T790M.

Methodology:

-

Reagents:

-

Recombinant human EGFR (L858R/T790M) enzyme.

-

Biotinylated poly-GT (glutamic acid, tyrosine) substrate.

-

ATP.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

-

HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab) and streptavidin-conjugated XL665 (SA-XL665).

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well low-volume plate, add this compound at various concentrations.

-

Add the EGFR L858R/T790M enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the HTRF detection reagents (Eu-Ab and SA-XL665).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the level of substrate phosphorylation.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software.

-

Ba/F3 Cell Proliferation Assay

This cell-based assay determines the effect of this compound on the proliferation of Ba/F3 cells, which are engineered to be dependent on the activity of specific EGFR mutants for survival and growth.

Methodology:

-

Cell Lines and Culture:

-

Ba/F3 (murine pro-B) cells stably transfected with human wild-type EGFR, EGFR L858R, EGFR L858R/T790M, or EGFR L858R/T790M/C797S.

-

Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). For transfected cells, the medium is used without IL-3 to ensure dependence on EGFR signaling.

-

-

Procedure:

-

Seed the Ba/F3 cells into 96-well plates at a density of approximately 5,000 cells per well.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the DMSO-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Western Blot Analysis of EGFR Pathway Phosphorylation

This method is used to confirm that this compound inhibits the phosphorylation of EGFR and its key downstream signaling proteins, AKT and ERK, in cells.

Methodology:

-

Cell Treatment and Lysis:

-

Culture Ba/F3 cells expressing the desired EGFR mutants.

-

Treat the cells with increasing concentrations of this compound for a specified period (e.g., 4 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Pharmacodynamic Studies

These studies assess the ability of this compound to inhibit EGFR signaling in a living organism.

Methodology:

-

Animal Model:

-

Utilize genetically engineered mice that develop lung tumors driven by the EGFR L858R/T790M/C797S mutation.

-

-

Drug Administration and Sample Collection:

-

Administer this compound (e.g., 100 mg/kg) or vehicle control to the mice via oral gavage once daily for a set number of days (e.g., 3 days).

-

At a specified time after the final dose (e.g., 3 hours), euthanize the mice and harvest the lung tumor tissues.

-

-

Analysis:

-

Prepare protein lysates from the tumor tissues.

-

Perform Western blot analysis as described in section 4.3 to assess the phosphorylation status of EGFR, AKT, and ERK1/2.

-

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent inhibitor of EGFR L858R/T790M in biochemical assays. While its potency in cell-based proliferation assays is in the micromolar range for various EGFR genotypes, it effectively inhibits the phosphorylation of mutant EGFR and downstream signaling pathways. These findings underscore the mutant-selective, allosteric mechanism of action of this compound and provide a strong rationale for its further investigation as a therapeutic agent for NSCLC with acquired resistance to other EGFR TKIs. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology drug discovery and development.

JBJ-02-112-05: A Technical Guide to a Mutant-Selective Allosteric EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-02-112-05 is a potent and orally active allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), demonstrating selectivity for certain mutant forms of the receptor.[1][2] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data, intended to support further research and development efforts in the field of oncology.

Chemical Properties and Data

This compound is an isoindolinone derivative with the CAS number 2748162-29-8 . Its chemical structure and key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2748162-29-8 | [3] |

| Molecular Formula | C27H20N4O2S | N/A |

| Molecular Weight | 464.54 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Mechanism of Action

This compound functions as a mutant-selective, allosteric inhibitor of EGFR.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase domain's active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that inhibits its activity. This mechanism allows this compound to be effective against EGFR mutations that confer resistance to traditional tyrosine kinase inhibitors (TKIs).

The primary target of this compound is the EGFR L858R/T790M double mutant, with a reported IC50 of 15 nM.[1][2] The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR TKIs. By targeting this mutant, this compound presents a potential therapeutic strategy for patients who have developed resistance to other EGFR-targeted therapies.

Signaling Pathway

This compound inhibits the downstream signaling pathways mediated by EGFR, primarily the PI3K/AKT and MAPK/ERK pathways.[1] Inhibition of EGFR phosphorylation by this compound leads to a reduction in the phosphorylation of AKT and ERK1/2, key proteins involved in cell proliferation, survival, and growth.

Caption: EGFR signaling pathway inhibited by this compound.

Experimental Data

In Vitro Activity

The inhibitory activity of this compound has been evaluated against various EGFR genotypes in Ba/F3 cells. The half-maximal inhibitory concentrations (IC50) are presented below.

| EGFR Genotype | IC50 (µM) |

| Wildtype | 9.29 |

| L858R | 8.35 |

| L858R/T790M | 8.53 |

| L858R/T790M/C797S | 2.13 |

Data sourced from MedChemExpress.[1]

In Vivo Pharmacokinetics

Pharmacokinetic studies in mice have provided insights into the in vivo behavior of this compound.

| Route of Administration | Dose (mg/kg) | Half-life (t½) | Cmax |

| Intravenous (i.v.) | 3 | 3 hours | 13.7 µM |

| Oral (p.o.) | 5 | 16.4 hours | 1.31 µM |

Data sourced from MedChemExpress.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the construction of the isoindolinone core followed by functionalization. A general synthetic workflow is depicted below. The detailed protocol can be found in the supplementary materials of the primary publication by To et al. in Cancer Discovery.[1]

Caption: General synthetic workflow for this compound.

In Vitro EGFR Kinase Inhibition Assay (HTRF-based)

The inhibitory activity of this compound on EGFR kinase activity is typically assessed using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Principle: This assay measures the phosphorylation of a biotinylated substrate by the EGFR kinase. A europium cryptate-labeled anti-phospho-tyrosine antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the proximity of the europium and XL665 results in a FRET signal.

Protocol Outline:

-

Reaction Setup: In a 384-well plate, combine the EGFR enzyme, the biotinylated substrate, and varying concentrations of this compound.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature.

-

Detection: Stop the reaction and detect the signal by adding the HTRF detection reagents (europium-labeled antibody and streptavidin-XL665).

-

Measurement: Read the plate on an HTRF-compatible reader.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for EGFR Signaling Pathway Analysis

Western blotting is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream targets, AKT and ERK.

Protocol Outline:

-

Cell Treatment: Treat cancer cell lines (e.g., Ba/F3 with EGFR mutations) with various concentrations of this compound for a specified time.

-

Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the general procedure for assessing the pharmacokinetic properties of this compound in a murine model.

Protocol Outline:

-

Animal Model: Use a suitable mouse strain (e.g., CD-1 or as relevant to the disease model).

-

Drug Administration: Administer this compound to mice via the desired route (intravenous and oral).

-

Blood Sampling: Collect blood samples at predetermined time points post-administration.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life, Cmax, and bioavailability using appropriate software.

Conclusion

This compound is a promising mutant-selective allosteric EGFR inhibitor with demonstrated in vitro and in vivo activity. Its unique mechanism of action provides a potential avenue to overcome resistance to existing EGFR-targeted therapies. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers working to advance novel cancer therapeutics.

References

Unraveling the Downstream Signaling Cascade of JBJ-02-112-05: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the downstream signaling effects of JBJ-02-112-05, a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics, particularly for non-small cell lung cancer (NSCLC).

Executive Summary

This compound represents a significant advancement in the development of targeted cancer therapies. As an allosteric inhibitor, it binds to a site on the EGFR distinct from the ATP-binding pocket, enabling it to overcome resistance mechanisms that affect traditional tyrosine kinase inhibitors (TKIs).[1] This guide elucidates the mechanism of action of this compound, details its impact on critical downstream signaling pathways, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for replication and further investigation.

Mechanism of Action

This compound is a potent and orally active allosteric inhibitor that demonstrates selectivity for mutant forms of EGFR.[2] Its primary target is the EGFR tyrosine kinase, a key driver of cell proliferation, survival, and differentiation in many cancers. By binding to an allosteric site, this compound effectively inhibits the autophosphorylation of EGFR, thereby blocking the initiation of downstream signaling cascades.[1] This mode of action is particularly effective against EGFR mutations that confer resistance to ATP-competitive inhibitors.

Quantitative Analysis of In Vitro Efficacy

The potency of this compound has been quantified through both biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) against various EGFR mutations.

Table 1: Biochemical Inhibitory Potency

| Target | IC50 (nM) |

| EGFR L858R/T790M | 15[2][3] |

Table 2: Cell-Based Inhibitory Potency in Ba/F3 Cells

| EGFR Mutant | IC50 (µM) |

| Wildtype EGFR | 9.29[2] |

| EGFR L858R | 8.35[2] |

| EGFR L858R/T790M | 8.53[2] |

| EGFR L858R/T790M/C797S | 2.13[2] |

Downstream Signaling Effects

This compound effectively suppresses the phosphorylation of EGFR, which in turn inhibits the activation of key downstream signaling pathways critical for tumor growth and survival. The primary pathways affected are the PI3K/AKT and RAS/RAF/MEK/ERK pathways.

Inhibition of the PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a major signaling cascade downstream of EGFR that promotes cell survival and proliferation. Upon activation, EGFR recruits and activates PI3K, which in turn phosphorylates and activates AKT. This compound has been shown to inhibit the phosphorylation of AKT, thereby disrupting this pro-survival signaling axis.[2][3]

Inhibition of the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade downstream of EGFR that regulates cell growth, differentiation, and division. Activated EGFR leads to the activation of RAS, which initiates a phosphorylation cascade involving RAF, MEK, and ERK. This compound demonstrates inhibition of ERK1/2 phosphorylation, indicating its ability to disrupt this key proliferative pathway.[2][3]

In Vivo Pharmacodynamic Effects

In vivo studies using genetically engineered mouse models with EGFR L858R/T790M/C797S mutations have demonstrated the ability of this compound to modulate downstream signaling.

Table 3: In Vivo Experimental Summary

| Animal Model | Dose and Administration | Duration | Key Findings |

| EGFR L858R/T790M/C797S Genetically Engineered Mice | 100 mg/kg, once daily oral gavage | 3 days | Inhibition of EGFR, AKT, and ERK1/2 phosphorylation in lung tumor tissues.[2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound.

Western Blot Analysis of Protein Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of EGFR, AKT, and ERK1/2 in cell lines following treatment with this compound.

-

Cell Culture and Treatment: Plate cells in 6-well plates and culture until they reach 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

-

Cell Lysis: After treatment, place the plates on ice and aspirate the medium. Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Protein Quantification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: Load 20-30 µg of total protein per lane onto a 4-20% polyacrylamide gel. Run the gel at 100-150V. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phospho-EGFR, phospho-AKT, phospho-ERK1/2, total EGFR, total AKT, and total ERK1/2 overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Prepare and apply an ECL substrate to the membrane. Capture the chemiluminescent signal using a digital imager or X-ray film.

In Vivo Pharmacodynamic Study

This protocol provides a general framework for assessing the in vivo efficacy of this compound in a mouse tumor model.

-

Animal Model: Utilize genetically engineered mouse models harboring relevant EGFR mutations (e.g., L858R/T790M/C797S).

-

Tumor Growth and Treatment: Allow tumors to develop to a palpable size. Randomize mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) or vehicle control via oral gavage once daily.

-

Tissue Harvesting: After the specified treatment duration (e.g., 3 days), euthanize the mice and harvest tumor tissues.

-

Protein Extraction and Analysis: Homogenize the tumor tissues in lysis buffer and extract total protein. Perform Western blot analysis as described in section 6.1 to assess the phosphorylation levels of EGFR, AKT, and ERK1/2.

Conclusion

This compound is a promising allosteric EGFR inhibitor that effectively targets mutant forms of the receptor, including those resistant to conventional TKIs. Its mechanism of action involves the direct inhibition of EGFR phosphorylation, leading to the suppression of the pro-survival PI3K/AKT and proliferative RAS/RAF/MEK/ERK downstream signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar next-generation cancer therapeutics.

References

The Allosteric EGFR Inhibitor JBJ-02-112-05: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBJ-02-112-05 is a potent, mutant-selective, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of this compound. It details the compound's mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and in vivo pharmacodynamics. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are described. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this compound.

Discovery and Development

This compound was developed through an iterative process of synthesizing structural analogues of EAI001, an earlier allosteric EGFR inhibitor. The goal was to create a more potent inhibitor that would not require co-administration with an antibody like cetuximab. This effort led to the identification of this compound, which features a 5-indole substituent appended to the isoindolinone moiety.[1]

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This mode of inhibition is particularly advantageous for overcoming resistance mutations that arise in the ATP-binding site, such as the T790M mutation. By binding to the allosteric site, this compound stabilizes an inactive conformation of the EGFR kinase, thereby preventing its phosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival.

The primary downstream pathways inhibited by blocking EGFR activation are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both are crucial for cell cycle progression and the inhibition of apoptosis.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target | IC50 |

| Biochemical Assay | EGFRL858R/T790M | 15 nM[1] |

| Cellular Assay (Ba/F3 cells) | Wild-type EGFR | 9.29 µM |

| Cellular Assay (Ba/F3 cells) | EGFRL858R | 8.35 µM |

| Cellular Assay (Ba/F3 cells) | EGFRL858R/T790M | 8.53 µM |

| Cellular Assay (Ba/F3 cells) | EGFRL858R/T790M/C797S | 2.13 µM |

Table 2: Pharmacokinetic Profile of this compound

| Administration Route | Dose | Half-life (t1/2) | Cmax |

| Intravenous (i.v.) | 3 mg/kg | 3 hours | 13.7 µM |

| Oral (p.o.) | 5 mg/kg | 16.4 hours | 1.31 µM |

Preclinical In Vivo Studies

A pharmacodynamic study was conducted in genetically engineered mice (GEM) harboring EGFRL858R/T790M/C797S mutations to evaluate the in vivo efficacy of this compound.

Caption: Workflow for the In Vivo Pharmacodynamic Study.

The study revealed that this compound, administered at 100 mg/kg, effectively inhibited the phosphorylation of EGFR and the downstream signaling proteins AKT and ERK1/2.[1] However, in a subsequent efficacy study, despite its favorable pharmacokinetic profile, this compound did not lead to tumor regression, and tumor growth was similar to the vehicle control.[1] This was in contrast to another allosteric inhibitor, JBJ-04-125-02, which demonstrated marked tumor regression.[1]

Key Experimental Protocols

Ba/F3 Cell Viability Assay

-

Cell Lines: Ba/F3 cells stably transfected with wild-type EGFR, EGFRL858R, EGFRL858R/T790M, or EGFRL858R/T790M/C797S.

-

Protocol:

-

Cells were seeded in 96-well plates in RPMI 1640 medium supplemented with 10% FBS, without IL-3.

-

This compound was added at various concentrations.

-

Cells were incubated for 72 hours.

-

Cell viability was assessed using a commercial reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence was measured, and IC50 values were calculated from dose-response curves.

-

In Vivo Pharmacodynamic Study

-

Animal Model: Genetically engineered mice with lung tumors driven by EGFRL858R/T790M/C797S.

-

Protocol:

-

Once tumors were established, mice were randomized into treatment groups.

-

This compound was formulated for oral administration.

-

Mice were treated with 100 mg/kg of this compound via oral gavage, once daily for three consecutive days.

-

Three hours after the final dose, mice were euthanized, and tumor tissues were harvested.

-

Tumor lysates were prepared and subjected to Western blotting to analyze the phosphorylation status of EGFR, AKT, and ERK1/2.

-

Conclusion

This compound is a well-characterized, potent, and mutant-selective allosteric EGFR inhibitor. While it demonstrates clear target engagement and downstream signaling inhibition in preclinical models, its lack of single-agent efficacy in vivo, despite a favorable pharmacokinetic profile, suggests complex underlying resistance mechanisms. This technical guide provides a comprehensive summary of its discovery and preclinical development, offering valuable data and insights for researchers in the field of oncology and drug development. Further investigation into the reasons for its limited in vivo efficacy could provide important learnings for the development of future allosteric inhibitors.

References

Methodological & Application

Application Notes and Protocols for JBJ-02-112-05 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBJ-02-112-05 is a novel allosteric inhibitor targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling that is often implicated in cancer. Specifically, this compound has demonstrated potent activity against the L858R/T790M mutant EGFR, which is a common mechanism of resistance to first and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). This document provides detailed protocols for in vitro assays to characterize the biochemical potency and cellular effects of this compound. The provided methodologies for a Homogeneous Time-Resolved Fluorescence (HTRF) based kinase assay and Western blotting will enable researchers to evaluate the inhibitory activity of this compound on EGFR and its downstream signaling pathways.

Data Presentation

The following table summarizes the quantitative data for this compound's inhibitory activity against the mutant EGFR L858R/T790M kinase.

| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |

| This compound | EGFR L858R/T790M | HTRF-based biochemical assay | 15 | [1] |

Signaling Pathway

The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which promote cell proliferation and survival. This compound allosterically inhibits the kinase activity of mutant EGFR, thereby blocking these downstream signals.

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

EGFR L858R/T790M Kinase Assay (HTRF-based)

This protocol describes a biochemical assay to determine the in vitro inhibitory potency of this compound against the dual mutant EGFR (L858R/T790M) using Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Experimental Workflow:

Caption: Workflow for the HTRF-based EGFR kinase assay.

Materials:

-

Recombinant human EGFR L858R/T790M enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Biotinylated substrate peptide (e.g., Biotin-Poly-Glu-Tyr)

-

This compound

-

HTRF Detection Reagents:

-

Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66)

-

Streptavidin-XL665

-

-

HTRF detection buffer

-

384-well low-volume white microplates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Enzyme and Substrate Preparation: Dilute the EGFR L858R/T790M enzyme and the biotinylated substrate peptide in kinase buffer to their optimal concentrations (determined through initial titration experiments).

-

Assay Reaction:

-

To each well of a 384-well plate, add 2.5 µL of the diluted this compound or DMSO control.

-

Add 5 µL of the enzyme/substrate mixture.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution (the final ATP concentration should be at or near the Km for the enzyme).

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

-

Detection:

-

Prepare the HTRF detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in HTRF detection buffer.

-

Add 10 µL of the detection mixture to each well to stop the kinase reaction.

-

-

Signal Development: Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader. The fluorescence is measured at two wavelengths: 620 nm (emission from the cryptate donor) and 665 nm (emission from the XL665 acceptor).

-

Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated for each well. The percent inhibition is determined relative to the DMSO control. The IC50 value is calculated by fitting the dose-response curve with a four-parameter logistic equation.

Western Blot Analysis of EGFR Pathway Inhibition

This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of EGFR, AKT, and ERK1/2 in a relevant cancer cell line (e.g., NCI-H1975, which harbors the L858R/T790M EGFR mutations).

Experimental Workflow:

Caption: Workflow for Western blot analysis of EGFR pathway inhibition.

Materials:

-

NCI-H1975 cells (or other appropriate cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-EGFR (Tyr1068)

-

Rabbit anti-EGFR

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-AKT

-

Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Rabbit anti-p44/42 MAPK (Erk1/2)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed NCI-H1975 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 2-4 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-p-EGFR) overnight at 4°C, according to the manufacturer's recommended dilution.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly with TBST.

-

-

Detection and Analysis:

-

Apply the ECL detection reagent to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the phosphoprotein levels to the total protein levels and the loading control (β-actin).

-

Repeat the immunoblotting procedure for the other target proteins (total EGFR, p-AKT, total AKT, p-ERK, and total ERK).

-

By following these detailed protocols, researchers can effectively evaluate the in vitro activity of this compound and similar compounds, providing crucial data for drug development and cancer research.

References

Application Notes and Protocols for JBJ-02-112-05 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of JBJ-02-112-05, an allosteric inhibitor of mutant Epidermal Growth Factor Receptor (EGFR). The following guidelines are based on methodologies reported in preclinical research and are intended to assist in the design and execution of similar studies.

Introduction

This compound is a small molecule inhibitor targeting mutant forms of EGFR, particularly those harboring mutations such as L858R and T790M. These mutations are common in non-small cell lung cancer (NSCLC) and contribute to resistance to first and second-generation EGFR inhibitors. This compound functions as an allosteric inhibitor, offering a different mechanism of action that can be effective against resistant mutations. The following protocols describe methods to assess the biochemical potency and cellular activity of this compound.

Biochemical Potency Assessment

A key initial step is to determine the direct inhibitory effect of this compound on the target protein. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a sensitive and robust method for this purpose.

HTRF-based EGFR Biochemical Assay

This assay measures the phosphorylation of a substrate by the EGFR kinase domain. The inhibition of this activity by this compound is quantified to determine its half-maximal inhibitory concentration (IC50).

Experimental Protocol:

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain (e.g., L858R/T790M mutant)

-

HTRF KinEASE-TK assay kit (Cisbio)

-

ATP solution

-

This compound compound stock solution (in DMSO)

-

Assay buffer

-

384-well low-volume white plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 4 µL of the EGFR enzyme solution (final concentration ~20 pM) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a solution containing the substrate and ATP (final concentration ~100 µM).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the signal by adding the HTRF detection reagents as per the manufacturer's instructions.

-

Read the plate on an HTRF-compatible plate reader.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence signals at the two HTRF wavelengths.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Summary of Biochemical Data:

| Compound | Target | Biochemical Potency (IC50) |

| This compound | L858R/T790M EGFR | 15 nM[1] |

Cellular Activity Assessment

To understand the effect of this compound in a cellular context, it is essential to assess its impact on EGFR signaling pathways and cell viability in cancer cell lines harboring the relevant EGFR mutations.

Inhibition of EGFR Signaling in Cells (Western Blotting)

This protocol details the use of Western blotting to analyze the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK1/2 in response to this compound treatment.

Experimental Protocol:

-

Cell Culture:

-

Culture human cancer cell lines with the desired EGFR mutations (e.g., L858R/T790M) in appropriate media.

-

Ensure cell lines are authenticated and tested for mycoplasma contamination.[1]

-

-

Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 3 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Expected Outcome:

Treatment with this compound is expected to decrease the phosphorylation of EGFR, AKT, and ERK1/2 in a dose-dependent manner, indicating inhibition of the signaling pathway.[1]

Diagrams

Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Western blot workflow for analyzing EGFR pathway inhibition.

In Vivo Efficacy Assessment

For preclinical evaluation, the efficacy of this compound can be assessed in animal models, such as genetically engineered mouse models (GEMMs) with EGFR mutations.

Experimental Protocol (GEMM Study):

-

Animal Model:

-

Use GEMMs that develop tumors driven by the target EGFR mutations (e.g., EGFR L858R/T790M/C797S).

-

-

Dosing and Monitoring:

-

Pharmacodynamic Analysis:

Summary of In Vivo Data:

| Treatment Group | Dose | Tumor Volume Change |

| Vehicle | - | Growth |

| This compound | 100 mg/kg | Inhibition of tumor growth[1] |

Conclusion